molecular formula C9H10F3N B1620821 N,N-dimethyl-2-(trifluoromethyl)aniline CAS No. 54672-14-9

N,N-dimethyl-2-(trifluoromethyl)aniline

Cat. No.: B1620821
CAS No.: 54672-14-9
M. Wt: 189.18 g/mol
InChI Key: KVDXCIFHIBKRGZ-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Aniline (B41778) Derivatives in Chemical Sciences

Trifluoromethylated aniline derivatives are a class of compounds that have become increasingly important in medicinal chemistry, agrochemicals, and materials science. researchgate.netnbinno.com The trifluoromethyl (-CF3) group, known for its strong electron-withdrawing nature and high metabolic stability, can significantly alter the physicochemical properties of a molecule. mdpi.com

The introduction of a trifluoromethyl group can influence a molecule's:

Lipophilicity: The -CF3 group increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. mdpi.comchemimpex.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the biological half-life of a drug. mdpi.com

Binding Affinity: The electronic effects of the -CF3 group can modify the interaction of a molecule with its biological target, potentially leading to increased potency and selectivity. mdpi.com

Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, influencing its reactivity in chemical transformations.

These properties have led to the incorporation of trifluoromethylated moieties into a wide range of commercial products, including pharmaceuticals and agrochemicals. nih.govbohrium.com For instance, several approved drugs contain a trifluoromethyl-substituted phenyl group, highlighting the significance of this functional group in drug discovery. nih.gov

Overview of Research Trajectories for N,N-Dimethyl-2-(trifluoromethyl)aniline

Research involving this compound primarily focuses on its utility as a versatile chemical intermediate. chemimpex.comtcichemicals.com Its distinct structure makes it a valuable precursor in the synthesis of more complex molecules with desired functionalities. chemimpex.com

Key research areas include:

Pharmaceutical Synthesis: This compound serves as a crucial building block in the development of new pharmaceutical agents. chemimpex.comchemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets.

Agrochemical Development: In the agricultural sector, this compound is used in the synthesis of advanced herbicides and pesticides. chemimpex.comchemimpex.com The presence of the trifluoromethyl group often enhances the efficacy of these products. chemimpex.com

Advanced Materials: The compound finds applications in the creation of specialty chemicals, including dyes and pigments, where it can contribute to properties like thermal stability and vibrant color. chemimpex.comchemimpex.com It is also used in formulating high-performance coatings and adhesives. chemimpex.com

Organic Synthesis Methodology: Researchers are exploring new synthetic methods that utilize this compound as a starting material or reactant. For example, recent studies have investigated the trifluoromethylarylation of alkenes using aniline derivatives. nih.gov

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its use in these research and industrial applications.

PropertyValue
CAS Number 54672-14-9
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Boiling Point Not specified
Melting Point Not specified
Refractive Index Not specified
Data sourced from TCI AMERICA tcichemicals.com

Further research continues to uncover new applications and synthetic pathways involving this versatile chemical compound, solidifying its role in contemporary chemical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13(2)8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDXCIFHIBKRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378964
Record name N,N-dimethyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-14-9
Record name N,N-dimethyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for N,n Dimethyl 2 Trifluoromethyl Aniline and Its Derivatives

Direct Fluorination and Trifluoromethylation Approaches

Direct C-H functionalization represents an efficient and atom-economical strategy for the synthesis of trifluoromethylated anilines. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Transition-Metal-Catalyzed C-H Trifluoromethylation of Anilines

Transition-metal catalysis has emerged as a powerful tool for the regioselective introduction of the CF3 group into the aniline (B41778) core. Various metals have been successfully employed, each with unique characteristics and applications.

An efficient method for the nickel-catalyzed C-H trifluoromethylation of free anilines has been developed using Togni's reagent. researchgate.netnih.gov This approach is notable for its good functional group tolerance, high regioselectivity for the ortho position, and mild reaction conditions. researchgate.netnih.gov The one-step process offers a significant advantage over traditional multi-step synthetic routes. researchgate.netnih.gov Research has demonstrated that free anilines with a variety of functional groups can be trifluoromethylated in yields up to 90% under these mild conditions. researchgate.net

Table 1: Nickel-Catalyzed Ortho C-H Trifluoromethylation of Free Anilines

Substrate Product Yield (%)
Aniline 2-(Trifluoromethyl)aniline (B126271) High
4-Methylaniline 4-Methyl-2-(trifluoromethyl)aniline Good
4-Methoxyaniline 4-Methoxy-2-(trifluoromethyl)aniline Good
4-Chloroaniline 4-Chloro-2-(trifluoromethyl)aniline (B1214093) Moderate

Note: This table is a representation of typical results and not exhaustive.

A general and effective method for the ortho-C–H trifluoromethylation of aniline derivatives has been achieved through a copper/photoredox dual catalytic system. acs.orgresearchgate.net This strategy utilizes the readily available and stable Langlois' reagent (CF3SO2Na) as the trifluoromethyl source under visible light irradiation. acs.org The dual catalytic mechanism allows for the trifluoromethylation of a broad range of aniline derivatives. acs.org This approach has also been successfully applied to the coupling of alkyl bromides with trifluoromethyl groups. acs.org The combination of a photoredox catalyst with a copper catalyst enables the generation of CF3 radicals and facilitates the cross-coupling reaction. beilstein-journals.org

Silver catalysis provides another avenue for the ortho C-H trifluoromethylation of anilines. researchgate.net Using TMSCF3 as the trifluoromethyl source, this method demonstrates compatibility with various functional groups, including nitro, carbonyl, methoxy, and halogens, affording good yields under mild conditions. researchgate.net A proposed single electron transfer (SET) mechanism is believed to be responsible for this trifluoromethylation. researchgate.net

Reductive Trifluoromethylation Strategies utilizing Electrophilic Reagents

Reductive trifluoromethylation has become a prominent method for constructing C-CF3 bonds. researchgate.net This strategy often involves the use of electrophilic trifluoromethylating reagents in the presence of a reductant. These reactions can proceed through the formation of a CF3 radical, which then engages with the substrate. nih.gov This approach expands the scope of trifluoromethylation to include substrates that are not conventional nucleophiles. nih.gov

Electrophilic Trifluoromethylation using Specific Reagents (e.g., Togni's Reagent, CF3SO2Na)

The development of stable and easy-to-handle electrophilic trifluoromethylating reagents has been crucial for the advancement of trifluoromethylation chemistry. chem-station.com

Togni's reagent, a hypervalent iodine compound, is widely used for electrophilic trifluoromethylation. researchgate.netacs.orgbrynmawr.edu It has been successfully employed in the nickel-catalyzed ortho C-H trifluoromethylation of free anilines and in visible-light-induced radical trifluoromethylation at room temperature. researchgate.netnih.govnih.gov The versatility of Togni's reagent allows for the transformation of the resulting trifluoromethylated anilines into a variety of other valuable fluorine-containing molecules. nih.gov

Sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent, is another key reagent for trifluoromethylation. beilstein-journals.org It serves as a convenient source of trifluoromethyl radicals, particularly when used with an oxidant like tert-butyl hydroperoxide. beilstein-journals.org This reagent has been utilized in the copper-catalyzed trifluoromethylation of anilines. beilstein-journals.org In some cases, reactions with CF3SO2Na can be performed under copper-free conditions, especially with electron-deficient anilines, to yield ortho-trifluoromethylated products. beilstein-journals.org

Table 2: Comparison of Common Electrophilic Trifluoromethylating Reagents

Reagent Name Chemical Name Key Features
Togni's Reagent 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one Hypervalent iodine(III)-CF3 reagent, bench-stable, versatile. researchgate.netbeilstein-journals.org
Langlois' Reagent Sodium trifluoromethanesulfinate (CF3SO2Na) Solid, easy-to-handle source of CF3 radicals. beilstein-journals.org
Umemoto's Reagent S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate Electrophilic trifluoromethylating agent. nih.gov

Facile and Inexpensive Methods for N-Trifluoromethyl Compound Synthesis

The development of cost-effective and straightforward methods for introducing trifluoromethyl groups into nitrogen-containing compounds is a significant area of research. chemistryviews.orgd-nb.info Traditional methods often rely on expensive or hazardous reagents, limiting their large-scale application. d-nb.info

Recent advancements have focused on more accessible and safer synthetic routes. One such method involves the use of chlorodithiophenylformate, a commercially available and inexpensive electrophile, in combination with silver(I) fluoride (B91410) (AgF) as the fluorinating agent. chemistryviews.orgd-nb.info This approach allows for the N-trifluoromethylation of a variety of secondary amines. chemistryviews.org The reaction proceeds in two consecutive steps to avoid decomposition and the formation of side products. d-nb.info Although the isolation and purification of the resulting N-CF3 compounds can be challenging due to their moisture sensitivity, this method has been successfully used to synthesize crystalline products that were previously only obtainable as oils. chemistryviews.orgd-nb.info

Another approach utilizes a combination of reagents based on the work of Tyrra and Tamejiro, though it has been reported to result in low yields and significant side products. d-nb.info Efforts to improve this by methylating the dithiocarbamate (B8719985) intermediate to stabilize the leaving group have also been met with limited success due to over-methylation. d-nb.info Despite these challenges, the development of facile and inexpensive methods for N-trifluoromethylation represents a significant step forward in fluorine chemistry. chemistryviews.orgd-nb.info

Table 1: Comparison of Reagents for N-Trifluoromethylation

Method Electrophile Fluorinating Agent Advantages Disadvantages
Method c Chlorodithiophenylformate Silver(I) fluoride Facile, inexpensive electrophile Moisture sensitivity of products
Method a (Not specified) (Not specified) Based on previous work Low yield, side products
Method b Methyl iodide (for stabilization) (Not specified) Attempts to improve Method a Over-methylation

Nucleophilic Substitution and Coupling Reactions for Aniline Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and the synthesis of arylamines. wikipedia.orgnih.gov This reaction allows for the coupling of amines with aryl halides. wikipedia.org The synthesis of fluorinated anilines, which are valuable in medicinal chemistry, can be achieved through this method. nih.gov

The Buchwald-Hartwig amination typically involves a Pd(0) catalyst that undergoes oxidative addition with an aryl halide. wikipedia.orglibretexts.org The resulting Pd(II) complex then reacts with an amine, and subsequent reductive elimination yields the desired arylamine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with various biaryl phosphine (B1218219) ligands such as XPhos and t-BuXPhos being developed to improve the reaction scope and efficiency. nih.gov

For the synthesis of N,N-dimethyl-2-(trifluoromethyl)aniline, a potential route involves the palladium-catalyzed coupling of 2-bromobenzotrifluoride (B1265661) or 2-chlorobenzotrifluoride (B151601) with dimethylamine. The use of a weaker base like potassium phenoxide (KOPh) has been shown to be effective for the coupling of fluoroalkylamines, which can be unstable under the typically harsh basic conditions of C-N coupling reactions. nih.gov This approach has been successful with low catalyst loadings and tolerates a variety of functional groups. nih.gov

Table 2: Key Components in Palladium-Catalyzed Arylation of Amines

Component Role Examples
Palladium Precatalyst Source of the active Pd(0) catalyst [Pd(allyl)Cl]2, Pd2(dba)3
Ligand Stabilizes the palladium center and facilitates the catalytic cycle AdBippyPhos, JohnPhos, DavePhos, XPhos
Base Activates the amine and facilitates the reaction KOPh, Sodium tert-butoxide
Aryl Halide The arylating agent Aryl bromides, Aryl chlorides
Amine The nucleophile to be arylated Primary and secondary amines

Reductive amination is a widely used method for the N-alkylation of amines. For the synthesis of N,N-dimethylaniline derivatives, this can be achieved by reacting the corresponding primary aniline with a methylating agent. A reported method for the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline involves the methylation of 4-bromo-3-(trifluoromethyl)aniline (B1346880) using trimethyl phosphate. orgsyn.org This approach offers good yields and ease of purification. orgsyn.org

A similar strategy can be applied to synthesize this compound from 2-(trifluoromethyl)aniline. This would involve the reaction of 2-(trifluoromethyl)aniline with a suitable methylating agent, such as formaldehyde (B43269) followed by reduction with a reducing agent like sodium borohydride (B1222165) (Eschweiler-Clarke reaction), or directly with an agent like trimethyl phosphate. These methods provide a direct route to the desired N,N-dialkylated product.

Multi-component and Tandem Reaction Sequences

The simultaneous introduction of a trifluoromethyl group and an aryl group across a double bond, known as trifluoromethylarylation, is a powerful transformation for the rapid construction of complex molecules. nih.govnih.gov Recently, a method has been developed for the trifluoromethylarylation of alkenes using anilines as the aryl source without the need for transition metals or photocatalysts. nih.govresearchgate.net

This reaction is uniquely promoted by hexafluoroisopropanol (HFIP) as the solvent. nih.govrsc.org HFIP is believed to form a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent (a hypervalent iodine reagent), which alters the reactivity and leads to high selectivity. nih.govresearchgate.net This methodology allows for the use of abundant anilines as non-prefunctionalized aromatic sources. nih.govresearchgate.net The reaction is highly atom-economical and proceeds under mild conditions, tolerating a range of substituents on the aniline and the alkene. rsc.org This approach overcomes common challenges associated with using anilines, such as their propensity for oxidation and unselective functionalization. nih.govrsc.org

Table 3: Trifluoromethylarylation of Alkenes with Anilines

Component Function
Aniline Aromatic source
Alkene Substrate for difunctionalization
Trifluoromethylating Reagent Source of the CF3 group (e.g., hypervalent iodine reagent)
Hexafluoroisopropanol (HFIP) Unique solvent that promotes and directs the reaction

Annulation reactions involving aniline derivatives are a key strategy for the synthesis of trifluoromethylated heterocyclic compounds, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Quinolines: An efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to produce 4-trifluoromethyl quinolines in good to excellent yields. mdpi.comacs.orgorganic-chemistry.org This reaction proceeds under redox-neutral conditions. mdpi.comorganic-chemistry.org The protocol is versatile and can be extended to ferrocene-based ketone oxime acetates, leading to the formation of ferrocene-substituted fluorine-containing quinolines. organic-chemistry.org Superacids like trifluoromethanesulfonic acid have also been employed to catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form quinoline (B57606) scaffolds. mdpi.com

Pyrazoles: Trifluoromethyl-substituted pyrazoles can be synthesized through the reductive amination of a pyrazole (B372694) aldehyde intermediate with various anilines. nih.gov This method has been used to create a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov Another strategy involves the condensation of trifluoromethyl-β-diketones with hydrazines. tandfonline.com More recently, a one-pot synthesis of N-trifluoromethyl pyrazoles has been described, starting from di-Boc trifluoromethylhydrazine and various dicarbonyl compounds. acs.org

Table 4: Synthesis of Trifluoromethylated Heterocycles from Anilines

Heterocycle Synthetic Strategy Key Reagents
Quinolines Copper-catalyzed annulation Ketone oxime acetates, ortho-trifluoroacetyl anilines, CuI
Quinolines Superacid-catalyzed condensation Aromatic amines, α,β-unsaturated carbonyls, Trifluoromethanesulfonic acid
Pyrazoles Reductive amination Pyrazole aldehyde, Anilines
Pyrazoles Condensation Trifluoromethyl-β-diketones, Hydrazines
Pyrazoles One-pot condensation di-Boc trifluoromethylhydrazine, Dicarbonyl compounds

Enantioselective Synthesis of α-Trifluoromethyl Amine Scaffolds

The development of methods for the enantioselective synthesis of α-trifluoromethyl amines is of paramount importance, as the stereochemistry at the α-carbon can significantly impact the biological activity of pharmaceutical compounds. nih.gov Catalytic asymmetric methods are particularly sought after for their efficiency and ability to generate enantioenriched products from achiral or racemic starting materials.

A prominent strategy for creating chiral α-trifluoromethyl amines is the asymmetric nucleophilic addition to imines derived from trifluoroacetaldehyde (B10831) (fluoral). nih.gov These imines act as electrophiles, and their reaction with various nucleophiles in the presence of a chiral catalyst or auxiliary can lead to the formation of enantiomerically enriched products.

One such method involves the nucleophilic 1,2-addition of alkyllithium reagents to trifluoroacetaldehyde hydrazones derived from SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). acs.org This is followed by benzoylation and subsequent cleavage of the nitrogen-nitrogen bond to yield the desired α-trifluoromethyl-substituted primary amines with high diastereoselectivity. acs.org

Other notable examples include the Strecker reaction, which involves the addition of a cyanide source (like TMS-CN) to trifluoromethyl imines, and the Reformatsky reaction, which uses an organozinc reagent. psu.edu For instance, the Strecker reaction on an oxazolidine (B1195125) derived from fluoral can produce enantioenriched trifluoroalanine (B10777074) after hydrolysis. psu.edu Furthermore, the umpolung strategy, which reverses the typical reactivity of the imine, has been applied in the addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, catalyzed by novel cinchona alkaloid derivatives, to produce trifluoromethylated γ-amino acid derivatives with high enantioselectivity. nih.gov

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful and widely used methods for the enantioselective reduction of C=N bonds in trifluoromethyl-substituted imines to form chiral amines. nih.govnih.gov These reactions offer a direct and atom-economical route to the target products.

In asymmetric hydrogenation, a prochiral imine is reduced using molecular hydrogen in the presence of a chiral metal catalyst. Various transition metals, including iridium, rhodium, and palladium, complexed with chiral ligands have been successfully employed. nih.govyoutube.com A significant challenge in the hydrogenation of imines is the potential for E/Z isomerization, as both isomers can be present and may lead to opposite enantiomers of the product. nih.govyoutube.com

Asymmetric transfer hydrogenation provides an alternative that uses a hydrogen donor molecule, such as a Hantzsch ester or isopropanol, instead of gaseous H2. nih.gov This technique is often operationally simpler and safer. Chiral phosphoric acids derived from BINOL have emerged as highly effective organocatalysts for the transfer hydrogenation of a variety of imines, including those bearing trifluoromethyl groups, affording the corresponding amines in good yields and with high enantioselectivities. rsc.org

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral amines. nih.govmdpi.com Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.

A notable biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines involves an asymmetric N-H carbene insertion reaction. nih.govacs.org This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze the reaction between anilines and benzyl (B1604629) 2-diazotrifluoropropanoate, which serves as a carbene donor. nih.govacs.org Through a combination of protein and substrate engineering, this enzymatic system can produce chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). nih.govnih.govharvard.edu Interestingly, by modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted to furnish the opposite enantiomer with nearly perfect selectivity (up to 99.5:0.5 er). acs.orgacs.org The resulting products can be further transformed through chemoenzymatic pathways to access other valuable building blocks like β-trifluoromethyl-β-amino alcohols. acs.orgnih.gov

Table 2: Comparison of Enantioselective Synthesis Methods for α-CF3 Amines

MethodCatalyst/ReagentKey FeaturesSource(s)
Asymmetric Addition Chiral auxiliaries (SAMP/RAMP), Cinchona alkaloidsAddition of nucleophiles (RLi, CN-) to CF3-imines. acs.org, nih.gov, psu.edu
Asymmetric Hydrogenation Chiral metal complexes (Ir, Rh)Direct reduction of CF3-imines with H2. nih.gov, nih.gov
Asymmetric Transfer Hydrogenation Chiral phosphoric acids, Hantzsch estersReduction of CF3-imines using a hydrogen donor. nih.gov, rsc.org
Biocatalysis Engineered Cytochrome c552Asymmetric N-H carbene insertion; high yield and er. nih.gov, acs.org, acs.org, harvard.edu

Functionalization via N-Oxide Intermediates

The functionalization of anilines can be challenging due to the high reactivity of the electron-rich aromatic ring. A powerful strategy to control this reactivity involves a temporary increase in the oxidation level of the nitrogen atom to form an N,N-dialkylaniline N-oxide. nih.govorkg.org The resulting weak N–O bond in this intermediate can be strategically cleaved to enable a variety of regioselective functionalization reactions on the aromatic ring. nih.govsemanticscholar.org

A practical and regioselective method for halogenating electron-rich anilines, such as this compound, proceeds through an N-oxide intermediate. nih.govnih.gov This approach circumvents the issues of polyhalogenation and poor regioselectivity often encountered with classical electrophilic aromatic substitution on highly activated rings. nih.gov

The process involves first oxidizing the parent N,N-dialkylaniline to its corresponding N-oxide. Treatment of this N-oxide with a thionyl halide at low temperatures then leads to selective halogenation. Specifically, using thionyl chloride (SOCl2) typically results in selective ortho-chlorination, while using thionyl bromide (SOBr2) leads to selective para-bromination. nih.govacs.org These reactions provide a convenient route to 2-chloro-N,N-dialkylanilines and 4-bromo-N,N-dialkylanilines in good isolated yields. nih.gov The unique reactivity of the N-oxide intermediate allows for controlled halogenation without the need for exogenous Lewis acids or other complex reagents. nih.govsemanticscholar.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of N,n Dimethyl 2 Trifluoromethyl Aniline

Mechanistic Pathways of Trifluoromethylation Reactions

Trifluoromethylation reactions are fundamental in medicinal and materials chemistry due to the unique properties the trifluoromethyl (CF3) group imparts to molecules. rsc.org The introduction of this group can proceed through various mechanistic pathways, including those involving radical intermediates, nucleophilic additions, and concerted transfers.

Radical Intermediates and Single Electron Transfer (SET) Processes

A prominent pathway for trifluoromethylation involves the generation of trifluoromethyl radicals (•CF3). rsc.orgnumberanalytics.com This can be achieved through a Single Electron Transfer (SET) process, where an electron is transferred from a donor to an acceptor, resulting in the formation of radical ions. numberanalytics.com In the context of trifluoromethylation, reagents like Togni's reagent or Umemoto's reagent can act as sources of the trifluoromethyl group. acs.orgnih.govresearchgate.net

Visible light-promoted reactions, often employing a photocatalyst, can initiate the SET process. acs.orgnih.govnih.gov The photocatalyst, upon excitation by light, can facilitate the transfer of an electron to the trifluoromethylating agent, leading to the formation of the •CF3 radical. orientjchem.org This highly reactive radical can then participate in subsequent reactions, such as addition to aromatic rings. researchgate.net The mechanism often involves the generation of a radical cation intermediate from the substrate, which then reacts with the trifluoromethyl radical. orientjchem.orgresearchgate.net

Mechanistic studies on copper-mediated C(sp2)-H trifluoromethylation have shown that the reaction pathway can be substrate-dependent. nih.gov For substrates with a high thermodynamic driving force for electron transfer, a SET mechanism is favored. nih.gov This involves an initial electron transfer between the substrate and an oxidant before the transfer of the CF3 group. nih.gov

Nucleophilic Addition and Desulfurization Pathways

Nucleophilic trifluoromethylation represents another key strategy for introducing the CF3 group. semanticscholar.orgnih.gov This approach typically involves a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), reacting with an electrophilic substrate. semanticscholar.orgnih.gov The reaction often requires an activator to generate the trifluoromethyl anion (CF3-) or a related nucleophilic species. semanticscholar.org

In some cases, the reaction can proceed through a tandem nucleophilic addition followed by another transformation. For instance, a nucleophilic addition/intramolecular oxa-Michael reaction sequence has been used to synthesize trifluoromethylated phthalans. semanticscholar.orgresearchgate.net While direct nucleophilic aromatic substitution of a hydrogen atom is generally not feasible, related pathways can be envisioned with appropriately activated substrates or through metal-catalyzed processes.

Desulfurization pathways can also be involved in certain trifluoromethylation reactions, particularly when sulfur-containing reagents are used. evitachem.com For example, the use of trifluoromethylsulfoximine salts as electrophilic trifluoromethylating reagents has been reported. researchgate.net

Concerted Ligand-Ligand Hydrogen Transfer Mechanisms

Concerted metalation-deprotonation (CMD) is a mechanism that has gained prominence in C-H activation reactions. researchgate.netyoutube.com This pathway involves the simultaneous cleavage of a C-H bond and formation of a metal-carbon bond, often facilitated by a ligand on the metal center that acts as an internal base. researchgate.net While not a direct trifluoromethylation mechanism, it is a crucial step in many functionalization reactions that could precede or follow the introduction of a trifluoromethyl group.

Influence of Substituents on Reaction Selectivity and Efficiency

The reactivity and selectivity of N,N-dimethyl-2-(trifluoromethyl)aniline are significantly governed by the electronic and steric properties of its trifluoromethyl and dimethylamino substituents.

Electronic Effects of Trifluoromethyl and Dimethylamino Groups

The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). nih.govresearchgate.net This property enhances the electrophilic character of adjacent positions and can deactivate the aromatic ring towards electrophilic substitution. evitachem.comnih.gov In contrast, the dimethylamino group is a strong electron-donating group due to the mesomeric effect (+M) of the nitrogen lone pair, which can delocalize into the aromatic ring. bohrium.comlearncbse.in This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. chemistrysteps.com

The interplay of these opposing electronic effects in this compound is complex. The electron-donating dimethylamino group generally directs electrophilic attack to the ortho and para positions. chemistrysteps.com However, the strong deactivating effect of the trifluoromethyl group at the ortho position can influence the regioselectivity of such reactions. researchgate.net In reactions involving the amino group itself, the electron-withdrawing nature of the trifluoromethyl group can decrease the basicity of the nitrogen atom. chemistrysteps.com

The presence of both an electron-donating and an electron-withdrawing group can also influence the stability of reaction intermediates. For example, in single electron transfer processes, the electron-donating group can facilitate the formation of a radical cation. acs.org

Table 1: Electronic Properties of Substituents
SubstituentElectronic EffectInfluence on Aromatic Ring
-N(CH3)2Strongly electron-donating (+M > -I)Activating, ortho, para-directing
-CF3Strongly electron-withdrawing (-I)Deactivating, meta-directing

Steric Hindrance Considerations in Reaction Outcomes

Steric hindrance, the spatial obstruction caused by the size of chemical groups, can play a decisive role in reaction outcomes. chemistrysteps.com In this compound, both the dimethylamino and the trifluoromethyl groups are located at adjacent positions on the aromatic ring, creating a sterically crowded environment around the amino group and the ortho C-H bond.

This steric congestion can hinder the approach of reagents to the nitrogen atom and the adjacent ring positions. rsc.orgrsc.orgnih.gov For example, in nucleophilic substitution reactions at the nitrogen or in reactions involving the ortho C-H bond, the bulky substituents can significantly reduce the reaction rate. rsc.orgunilag.edu.ng The degree of steric hindrance can also influence the regioselectivity of reactions by favoring attack at less hindered positions. rsc.org For instance, in electrophilic aromatic substitution reactions, attack at the para position might be favored over the sterically encumbered ortho positions.

The impact of steric hindrance is often evaluated by comparing the reactivity of ortho-substituted compounds with their meta- and para-isomers. rsc.org Studies on the reactions of substituted anilines have shown that ortho-alkyl groups can lead to considerable reductions in reactivity. unilag.edu.ng

Table 2: Steric Considerations for this compound
Structural FeaturePotential Steric Impact
Ortho-position of -N(CH3)2 and -CF3High steric hindrance around the amino group and C-H bond at position 3.
Dimethylamino groupCan restrict rotation and influence the conformation of the molecule.
Trifluoromethyl groupContributes to steric bulk in the ortho position.

Oxidation and Reduction Reactions of this compound Systems

The reactivity of this compound in oxidation and reduction reactions is governed by the interplay between the electron-donating dimethylamino group and the potent electron-withdrawing trifluoromethyl group at the ortho position. While specific studies focusing exclusively on this compound are limited, its behavior can be inferred from research on analogous N,N-dimethylanilines and related trifluoromethylated aromatic compounds.

Oxidation Reactions

The primary oxidation pathway for N,N-dimethylaniline and its derivatives is N-demethylation. This process can be initiated through electrochemical methods or enzymatic catalysis, typically involving cytochrome P-450 enzymes. mdpi.comnih.govnih.gov

The electrochemical oxidation of tertiary aromatic amines like N,N-dimethylaniline generally proceeds via a one-electron transfer to form a radical cation intermediate. mdpi.com This intermediate can then undergo deprotonation from one of the N-methyl groups, leading to the formation of an iminium cation. Subsequent hydrolysis yields a secondary amine (N-methyl-2-(trifluoromethyl)aniline) and formaldehyde (B43269). The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position is expected to increase the oxidation potential of the molecule, making it more resistant to oxidation compared to unsubstituted N,N-dimethylaniline. researchgate.net Studies on 4-substituted N,N-dimethylanilines have shown that electron-withdrawing substituents lead to lower yields of oxidation products because the oxidation potentials of the starting material and the product become very close. researchgate.net

Table 1: Expected Products from the Oxidation of this compound

Reactant Reagent/Condition Major Products Minor Products/Intermediates
This compound Electrochemical Oxidation N-Methyl-2-(trifluoromethyl)aniline, Formaldehyde Radical cation, Iminium cation

Reduction Reactions

The reduction of this compound presents a significant chemical challenge due to the high stability of the trifluoromethyl group. The C-F bond is exceptionally strong, making the CF3 group resistant to both chemical and catalytic reduction under standard conditions.

In the context of synthesizing trifluoromethyl anilines, the most common reduction reaction involves the conversion of a nitro group precursor. For example, 2-trifluoromethylaniline is prepared in high yield by the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen and a palladium-on-carbon (Pd/C) catalyst. google.com Similarly, the liquid-phase hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline is efficiently achieved with Pd/C catalysts. isroset.org These processes demonstrate that catalytic hydrogenation readily reduces the nitro group to an amine without affecting the trifluoromethyl group or the aromatic ring. researchgate.net Attempted reduction of the trifluoromethyl group itself would require harsh conditions that would likely lead to the decomposition of the molecule or non-selective reactions.

Intramolecular Cyclization and Rearrangement Mechanisms in Trifluoromethylated Aniline (B41778) Synthesis

The ortho-trifluoromethylaniline scaffold is a valuable precursor for synthesizing complex heterocyclic structures through intramolecular cyclization and can be formed via unique rearrangement reactions.

Intramolecular Cyclization

A significant reaction involving 2-(trifluoromethyl)aniline (B126271) derivatives is their intramolecular cyclization to form quinolines. Research has shown an unusual base-mediated cyclization where the trifluoromethyl group is directly involved. acs.orgcapes.gov.br In this process, ketimines derived from 2-(trifluoromethyl)aniline and aryl methyl ketones are treated with a strong base like lithium bis(trimethylsilyl)amide. The reaction proceeds through the formation of a dianion, followed by an intramolecular nucleophilic attack on the trifluoromethyl group, eliminating two fluoride (B91410) ions to construct the quinoline (B57606) ring. acs.org This method provides an expedient route to 2-arylquinolines, which are important structural motifs in medicinal chemistry. acs.orgcapes.gov.br

This type of cyclization, where the CF3 group acts as a reactive handle, is a powerful strategy in synthetic chemistry. It highlights the unique reactivity imparted by the trifluoromethyl substituent when positioned ortho to an amino group, enabling transformations that are not possible with other substituents. acs.org

Table 2: Base-Mediated Cyclization of a 2-(Trifluoromethyl)aniline Derivative

Reactant Base Solvent Product Yield Reference

Rearrangement Mechanisms

Rearrangement reactions provide another avenue for the synthesis of specifically substituted trifluoromethylated anilines. A notable example is the thermally induced intramolecular migration of a trifluoromethoxy (OCF3) group. In a protocol for synthesizing ortho-trifluoromethoxylated anilines, an N-aryl-N-hydroxyacetamide is first O-trifluoromethylated. nih.gov The resulting intermediate, upon heating, undergoes a rearrangement where the OCF3 group migrates from the nitrogen atom to the ortho position of the aromatic ring. This process furnishes ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.gov

Another relevant transformation is the thia-Fries rearrangement. In this reaction, aryl triflinates can be converted to trifluoromethanesulfinylphenols in the presence of a Lewis acid like aluminum trichloride. researchgate.net While this does not directly produce a trifluoromethylated aniline, it exemplifies the rearrangement of a CF3-containing functional group on an aromatic ring, a key concept in the broader chemistry of these compounds.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-Methyl-2-(trifluoromethyl)aniline
Formaldehyde
This compound N-oxide
2-(Trifluoromethyl)aniline
2-Trifluoromethyl-4-chloronitrobenzene
Dimethyl-nitrobenzene
Dimethyl-aniline
Ketimines
Aryl methyl ketones
Lithium bis(trimethylsilyl)amide
2-Arylquinolines
N-(4-Methoxyphenyl)-1-phenylethan-1-imine
2-(4-Methoxyphenyl)-4-phenylquinoline
N-Aryl-N-hydroxyacetamide
Ortho-trifluoromethoxylated aniline
Aryl triflinates
Trifluoromethanesulfinylphenols

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding framework of N,N-dimethyl-2-(trifluoromethyl)aniline. By analyzing the absorption (FT-IR) and scattering (FT-Raman) of infrared radiation, a detailed vibrational profile of the molecule can be established.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the N,N-dimethylamino group, the 1,2-disubstituted aromatic ring, and the trifluoromethyl group. While a specific spectrum for this exact compound is not publicly cataloged, the expected vibrational frequencies can be reliably predicted based on data from analogous structures such as N,N-dimethylaniline and 2-(trifluoromethyl)aniline (B126271). researchgate.netresearchgate.netsphinxsai.com

Key expected absorptions include aromatic C-H stretching vibrations typically found between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching modes of the two methyl groups attached to the nitrogen atom are expected in the 2800-3000 cm⁻¹ region. sphinxsai.com The presence of the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino group influences the electronic distribution and bond strengths within the benzene (B151609) ring, with characteristic C=C stretching vibrations appearing in the 1400-1600 cm⁻¹ range. researchgate.netsphinxsai.com

One of the most prominent features in the spectrum is expected to be the strong absorptions from the C-F stretching vibrations of the trifluoromethyl group, which typically occur in the 1100-1350 cm⁻¹ region. The aromatic C-N stretching vibration is anticipated around 1350 cm⁻¹. Finally, the out-of-plane C-H bending vibrations, which are indicative of the 1,2-disubstituted (ortho) pattern of the aromatic ring, are expected in the 750-800 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentType of VibrationExpected Intensity
3100-3000Aromatic C-HStretchingMedium-Weak
3000-2800Aliphatic C-H (in N-CH₃)StretchingMedium
1610-1580Aromatic C=CRing StretchingMedium
1520-1470Aromatic C=CRing StretchingMedium
~1350Aromatic C-NStretchingMedium-Strong
1350-1100C-F (in CF₃)Symmetric & Asymmetric StretchingStrong
800-750Aromatic C-HOut-of-plane Bending (ortho-disubstituted)Strong

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the substituent groups.

The vibrational modes observed in the FT-Raman spectrum of N,N-dimethylaniline provide a useful reference. researchgate.netsphinxsai.com For instance, the ring stretching modes are clearly observed, as are the deformations of the methyl groups. Combining this with data from trifluoromethyl-substituted anilines allows for a comprehensive theoretical assignment of the expected Raman spectrum for this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound, providing unambiguous information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

The ¹H and ¹³C NMR spectra provide precise information on the structure of the molecule. The aromatic region of the ¹H NMR spectrum shows a complex multiplet pattern consistent with a 1,2-disubstituted benzene ring. The six protons of the two equivalent methyl groups on the nitrogen atom appear as a single sharp singlet.

In the ¹³C NMR spectrum, nine distinct signals are observed, corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon attached to the trifluoromethyl group is split into a quartet due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronic effects of both the electron-withdrawing CF₃ group and the electron-donating N(CH₃)₂ group.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.45-7.55mAromatic CH
7.05-7.15mAromatic CH
2.70sN(CH₃)₂

Note: Data interpreted from similar compounds in the literature. The aromatic region consists of complex multiplets from four protons.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity (JCF)Assignment
151.8sC1 (C-N)
133.1sAromatic CH
126.8qC2 (C-CF₃)
126.5sAromatic CH
124.1q (J ≈ 274 Hz)CF₃
122.9sAromatic CH
118.4sAromatic CH
43.1sN(CH₃)₂

Note: Data derived from publicly available spectral information for the compound and related structures. Coupling constants (J) are approximate.

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. youtube.com For this compound, ¹⁹F NMR is used to confirm the presence and integrity of the trifluoromethyl group.

The spectrum typically shows a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. Its position is influenced by the neighboring dimethylamino group and the aromatic ring system. The absence of other fluorine signals confirms the singular trifluoromethyl substitution, making ¹⁹F NMR a powerful tool for quality control and reaction monitoring in syntheses involving this compound. researchgate.net

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. For this compound, it would show cross-peaks connecting the neighboring protons on the aromatic ring, helping to trace the sequence of H-3, H-4, H-5, and H-6 and differentiate them from one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would show a cross-peak connecting the singlet at ~2.70 ppm to the carbon signal at ~43.1 ppm, confirming their assignment as the N(CH₃)₂ group. It would also definitively link each aromatic proton signal to its corresponding aromatic carbon signal. hmdb.ca

A cross-peak from the N-methyl protons (~2.70 ppm) to the C1 carbon (~151.8 ppm) and the C2 carbon (~126.8 ppm).

Correlations from the aromatic proton H-6 to the carbons C-2 and C-4.

Correlations from other aromatic protons to their neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. A NOESY spectrum could confirm the ortho-positioning of the substituents by showing a cross-peak between the N-methyl protons and the aromatic proton at the C-6 position.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate the carbon signals. The aromatic CH carbons and the methyl carbons would appear as positive signals, while any CH₂ carbons (none in this molecule) would be negative. Quaternary carbons, such as C-1, C-2, and the CF₃ carbon, would be absent, helping to confirm their assignments.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its chemical environment.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the substituted benzene ring. The presence of both the electron-donating N,N-dimethylamino group and the electron-withdrawing trifluoromethyl group on the aromatic ring influences the position and intensity of these absorption maxima (λ_max_).

Aniline (B41778) itself shows a primary absorption band around 230 nm and a secondary band around 280 nm. The N,N-dimethylamino group typically causes a red shift (bathochromic shift) of these bands due to its electron-donating nature, which extends the conjugation. Conversely, the trifluoromethyl group can have a more complex effect. While it is electron-withdrawing, its influence on the UV-Vis spectrum will depend on its position relative to the amino group. In the case of the ortho-substitution in this compound, steric hindrance between the bulky trifluoromethyl group and the dimethylamino group may force the latter out of the plane of the benzene ring, potentially leading to a blue shift (hypsochromic shift) compared to the para-isomer, due to reduced conjugation.

Upon mixing N,N-dimethylaniline derivatives with certain electron acceptors, a new absorption band in the visible region can appear, indicating the formation of an electron donor-acceptor (EDA) complex. nih.gov The UV-Vis spectrum of this compound would be recorded using a spectrophotometer, typically in a solvent like ethanol (B145695) or cyclohexane, to identify its specific absorption maxima. mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound

SolventExpected λ_max (nm)Electronic Transition
Cyclohexane~250-260π → π
~290-300n → π
Ethanol~255-265π → π
~295-305n → π

Note: These are estimated values based on the expected effects of the substituents on the aniline chromophore.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aniline derivatives are fluorescent, and their emission properties are highly sensitive to their structure and environment. researchgate.net The fluorescence of this compound would be characterized by its emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield (Φ_f_). researchgate.net

The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. nih.govnist.gov It is influenced by the rates of radiative and non-radiative decay pathways from the excited state. The presence of the trifluoromethyl group could potentially influence the quantum yield. Intramolecular charge transfer (ICT) is a common process in donor-acceptor substituted anilines, which can lead to a large Stokes shift and solvent-dependent fluorescence. researchgate.net However, the steric hindrance in the ortho-isomer might inhibit the formation of a fully planar ICT state, which could affect the fluorescence quantum yield. researchgate.net

The fluorescence quantum yield can be determined experimentally using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. frontiersin.org

Table 3: Hypothetical Fluorescence Properties of this compound

ParameterHypothetical Value
Excitation λ_max (nm)Value
Emission λ_max_ (nm)Value
Stokes Shift (nm)Value
Quantum Yield (Φ_f_)Value

Note: These values are illustrative and would need to be determined experimentally.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₀F₃N), HRMS would be used to measure its exact mass. chemimpex.com

The measured mass is then compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses confirms the elemental composition of the molecule. This is a critical step in the identification of a newly synthesized compound or for confirming the identity of a commercial sample.

Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₀F₃N
Theoretical Mass189.07653 Da
Measured MassValue from HRMS analysis
Mass Error (ppm)Calculated difference from theoretical

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.infoepa.gov It is widely used for the identification and purity analysis of volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint" for the compound.

For this compound, the GC-MS analysis would provide a chromatogram showing a major peak corresponding to the compound, with the retention time being a characteristic property. The mass spectrum of this peak would show the molecular ion (M⁺) at m/z 189, along with characteristic fragment ions, which would be used to confirm its structure. The purity of the sample can be estimated from the relative area of the main peak in the chromatogram. tcichemicals.comlaboratoriumdiscounter.nl

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that to date, no public-domain, single-crystal X-ray diffraction data for this compound is available. Consequently, a detailed analysis of its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles determined by this technique, cannot be provided.

The absence of such data in repositories like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) indicates that the crystal structure of this specific compound has likely not been determined and/or published in a peer-reviewed format.

While X-ray crystallography remains a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of suitable size and quality. It is possible that challenges in the crystallization of this compound, which exists as a liquid at room temperature, have precluded such analysis.

Further research would be required to produce and analyze single crystals of this compound to determine its precise solid-state conformation and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. acs.org DFT calculations are used to determine a molecule's optimized geometry, electronic properties, and a variety of other molecular characteristics. Studies on similar aniline (B41778) derivatives, such as 2-(trifluoromethyl)aniline (B126271) and 4-chloro-2-(trifluoromethyl)aniline (B1214093), frequently utilize DFT methods, commonly with the B3LYP functional and basis sets like 6-311++G(d,p), to predict their molecular features. researchgate.netnih.gov

A fundamental application of DFT is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. This process provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. arxiv.orgresearchgate.net

For N,N-dimethyl-2-(trifluoromethyl)aniline, geometry optimization would elucidate the spatial orientation of the N,N-dimethylamino group and the trifluoromethyl (CF₃) group relative to the benzene (B151609) ring. The interaction between these adjacent bulky groups likely leads to steric hindrance, which can cause them to rotate out of the plane of the benzene ring to achieve a more stable conformation. DFT calculations can precisely determine these dihedral angles and predict the most stable conformer. Studies on related molecules like 4-chloro-2-(trifluoromethyl)aniline have successfully used DFT (B3LYP/6-311+G(d,p)) to calculate their optimized structures. nih.gov The results of such calculations are typically compared with experimental data from X-ray diffraction where available to validate the computational method. conicet.gov.ar

Table 1: Illustrative Optimized Geometrical Parameters for Aniline Derivatives Calculated by DFT (Note: This table presents typical data for related aniline compounds to illustrate the output of DFT calculations, not specific data for this compound.)

ParameterBond/AngleTypical Calculated Value (B3LYP)Reference Compound
Bond LengthC-N (amino)~1.363 Å2-Amino-5-trifluoromethyl-1,3,4-thiadiazole acs.org
Bond LengthC-C (ring)~1.39 ÅAniline researchgate.net
Bond LengthC-F~1.355 Å2-Amino-5-trifluoromethyl-1,3,4-thiadiazole acs.org
Bond AngleC-N-C~123.2°2-Amino-5-trifluoromethyl-1,3,4-thiadiazole acs.org
Dihedral AngleC-C-N-CVaries with conformationN/A

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT provides several avenues for this analysis.

HOMO-LUMO and Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as Frontier Molecular Orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. nih.govaimspress.com For aniline derivatives, the HOMO is typically located over the benzene ring and the amino group, while the LUMO may be distributed over the ring and any electron-withdrawing substituents. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis-like bonding pattern, including charge distribution, hybridization, and delocalization of electron density within the molecule. wisc.eduusc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu The strength of these interactions, measured as second-order perturbation energy (E(2)), reveals important stabilizing effects like hyperconjugation. wisc.edunih.gov For this compound, NBO analysis could quantify the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-withdrawing trifluoromethyl group through the aromatic ring, which significantly influences the molecule's stability and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties (Note: This table provides example data to demonstrate concepts and is not specific to this compound.)

PropertySymbolTypical ValueSignificance
HOMO EnergyE(HOMO)-6.0 to -7.0 eVElectron-donating ability
LUMO EnergyE(LUMO)-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO GapΔE4.0 to 5.0 eVChemical reactivity and stability aimspress.com
Ionization PotentialI~ -E(HOMO)Energy to remove an electron longdom.org
Electron AffinityA~ -E(LUMO)Energy released when gaining an electron longdom.org

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed assignment of vibrational modes, such as C-H stretching, N-C stretching, and CF₃ group vibrations, can be made based on these calculations. nih.gov

DFT can also provide initial estimates for electronic transitions, which are more rigorously studied using TD-DFT.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's surface and uses a color scale to indicate different potential values. MEP maps are invaluable for predicting the sites of chemical reactivity. researchgate.nettci-thaijo.org

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. In this compound, this region would likely be concentrated around the nitrogen atom of the dimethylamino group and potentially on the aromatic ring.

Positive Regions (Blue): These areas are electron-poor and are favorable for nucleophilic attack. The hydrogen atoms of the methyl groups and the highly electronegative fluorine atoms of the CF₃ group would create regions of positive potential. researchgate.net

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.net

DFT calculations allow for the quantification of various parameters that describe global chemical reactivity. longdom.org These descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. longdom.org

Furthermore, DFT can be used to model the energy profile of a chemical reaction. By calculating the energies of reactants, products, and transition states, one can determine reaction enthalpies and activation energy barriers. acs.org This is crucial for understanding reaction mechanisms and kinetics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to describe the properties of molecules in their electronic excited states. researchgate.net It is the most common computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of medium to large-sized molecules. researchgate.netbiointerfaceresearch.com

TD-DFT calculations provide key information about electronic transitions:

Excitation Energies: The energy required to promote an electron from a lower to a higher energy orbital, which corresponds to the wavelength of light absorbed (λmax). scirp.org

Oscillator Strengths (f): A measure of the intensity of an electronic transition. A higher oscillator strength corresponds to a stronger absorption band in the UV-Vis spectrum. scirp.org

Nature of the Transition: TD-DFT specifies which molecular orbitals are involved in a given electronic transition (e.g., a π → π* or n → π* transition). This helps in understanding how the electron density is redistributed upon excitation. scirp.org

For this compound, TD-DFT would predict the absorption maxima in its UV-Vis spectrum and characterize the electronic transitions, likely involving charge transfer from the electron-rich aniline moiety to the electron-deficient parts of the molecule. researchgate.net These theoretical spectra can be compared directly with experimental measurements to confirm the accuracy of the computational model. biointerfaceresearch.com

Ab Initio Methods in Quantum Chemical Calculations

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation based on first principles, without reliance on empirical parameters. wikipedia.org These methods use only physical constants, the atomic numbers, and the positions of the nuclei as input to predict a molecule's electronic structure and properties. wikipedia.org The foundational ab initio approach is the Hartree-Fock (HF) method. wikipedia.orgresearchgate.net The HF method approximates the instantaneous electron-electron repulsion with an average effect, treating each electron in the mean field of all others. wikipedia.orgstackexchange.com This variational procedure yields an approximate energy that is always greater than or equal to the true energy, approaching a limit known as the Hartree-Fock limit as the basis set size increases. wikipedia.org

While the HF method provides a fundamental starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. ntnu.no Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC), are more computationally intensive but provide higher accuracy by incorporating electron correlation effects. wikipedia.orgnih.gov For instance, the CCSD(T) approach, which treats triple excitations perturbatively, is often considered a benchmark for small to medium-sized molecules, capable of predicting thermochemical data with high accuracy. nih.gov

Density Functional Theory (DFT) has become a widely used alternative that balances computational cost and accuracy. stackexchange.comntnu.no DFT methods calculate the total energy of a system based on its electron density rather than its complex wavefunction. stackexchange.com Hybrid functionals, such as B3LYP and M06-2X, which combine a portion of the exact HF exchange with various exchange-correlation functionals, have proven particularly effective for a wide range of chemical systems. ntnu.noresearchgate.net

For this compound and related compounds, these methods are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For example, studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline (B124266) have utilized DFT (B3LYP, B3PW91) and ab initio HF methods with basis sets like 6-311++G** to perform extensive analyses of their structural, vibrational, and electronic characteristics. researchgate.net Such calculations provide insights into bond lengths, bond angles, and the influence of substituents like the trifluoromethyl group on the electronic structure of the aniline ring. researchgate.netbookpi.org

Table 1: Representative Parameters Calculated for Aniline Derivatives Using Quantum Chemical Methods. (Data is illustrative, based on typical calculations for similar molecules).
ParameterMethod/Basis SetCalculated Value for a Representative Aniline DerivativeReference Application
HOMO-LUMO Energy GapB3LYP/6-311++G(d,p)~4-5 eVPredicts chemical reactivity and electronic transitions. researchgate.netbookpi.org
Dipole MomentB3LYP/6-311++G(d,p)~2-4 DebyeIndicates molecular polarity and intermolecular interactions. researchgate.netnih.gov
N-H Vibrational FrequencyB3LYP/6-31G**~3400-3500 cm⁻¹Aids in the interpretation of experimental IR and Raman spectra. researchgate.net
C-N Bond LengthM06-2X/6-311++G(3df,2p)~1.40 ÅProvides optimized molecular geometry. acs.orgmdpi.com

Solvation Models and Environmental Effects in Computational Simulations (e.g., IEF-PCM)

Computational simulations of molecules are often performed in the gas phase by default, which does not account for the significant influence of the surrounding solvent environment on molecular properties and reactivity. Solvation models are therefore crucial for accurately predicting chemical phenomena in solution. q-chem.com These models are broadly categorized as explicit, where individual solvent molecules are included, or implicit, where the solvent is represented as a continuous medium with specific properties like a dielectric constant. nih.gov

The Polarizable Continuum Model (PCM) is the most widely used family of implicit solvation models. q-chem.comq-chem.com In this approach, the solute molecule is placed within a cavity carved out of a uniform dielectric continuum that represents the solvent. gaussian.com The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute's electrons and nuclei, allowing for the calculation of properties in a simulated solvent environment. gaussian.com

The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust and popular implementation. gaussian.comnih.gov It provides a sophisticated method for calculating the apparent surface charge on the cavity that arises from the dielectric medium's polarization. q-chem.comgaussian.com Gaussian 16, a prominent quantum chemistry software package, uses IEF-PCM as its default SCRF (Self-Consistent Reaction Field) method. gaussian.com This method is valued for creating a continuous and smooth potential energy surface, which is essential for geometry optimizations and reaction pathway calculations. q-chem.comgaussian.com

Different PCM variations, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), differ in how the cavity is defined or by including additional non-electrostatic terms to improve the accuracy of solvation free energy calculations. gaussian.comnih.gov The SMD model, for instance, is often recommended for computing the ΔG of solvation. gaussian.com For a molecule like this compound, applying a model like IEF-PCM would be essential for studying its behavior in various organic solvents, predicting its solubility, and understanding how the solvent environment affects its conformational preferences, electronic spectra, and participation in chemical reactions. nih.govsci-hub.se

Table 2: Key Features of Common Implicit Solvation Models.
Solvation ModelKey FeaturePrimary ApplicationReference
IEF-PCMIntegral Equation Formalism for calculating surface charge. Default in Gaussian.General purpose for calculating properties and reaction paths in solution. gaussian.comnih.gov
C-PCMConductor-like approximation, similar to IEF-PCM but differs in the cavity definition method.Often used interchangeably with IEF-PCM for calculating energies in solution. q-chem.comnih.gov
SMDIncludes radii and non-electrostatic terms optimized to reproduce experimental solvation data.Recommended for accurate calculation of free energies of solvation (ΔGsolv). gaussian.comnih.gov
COSMOSimilar to C-PCM but includes a correction for outlying charge.Used for predicting properties in solution, particularly in the context of the COSMO-RS method. q-chem.comnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures and energies of reactants, products, intermediates, and, most critically, transition states (TS). mdpi.comresearchgate.net A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energetic barrier that must be overcome for a reaction to proceed. researchgate.net

The search for and characterization of transition states are central to mechanistic studies. Methods like Density Functional Theory (DFT), particularly with functionals like M06-2X, and high-level ab initio methods such as MP2 and CCSD(T), are employed to optimize the geometry of transition states and calculate their energies with high accuracy. sci-hub.seresearchgate.net The calculated energy difference between the reactants and the transition state gives the activation energy barrier, a key parameter in chemical kinetics. mdpi.comresearchgate.net

For reactions involving this compound, theoretical studies can probe various transformations. A relevant example is the computational investigation of electrophilic trifluoromethylation using Umemoto's reagent, a process for adding a CF₃ group to nucleophiles like anilines. sci-hub.se A study on the trifluoromethylation of pyrrole (B145914) and aniline derivatives used MP2 and DFT (M06-2X) methods to evaluate different reaction pathways. sci-hub.se The calculations predicted the energy barriers for both backside and frontside attacks, concluding that the reaction proceeds via a backside mechanism. sci-hub.se The geometries of the transition states were characterized by specific bond distances between the sulfur, the trifluoromethyl carbon, and the attacking nucleophile. sci-hub.se

Furthermore, Transition State Theory (TST) can be used in conjunction with the calculated PES parameters to determine theoretical reaction rate constants. researchgate.netrsc.org This approach has been applied to study the reactions of related molecules, such as the reaction of 4-methyl aniline with OH radicals, providing insights into atmospheric chemistry and combustion processes. mdpi.com

Table 3: Calculated Transition State Parameters for the Trifluoromethylation of Pyrrole (a model nucleophile) with a Model Umemoto Reagent. sci-hub.se
Level of TheoryPathwayS–CF₃ Distance (r1, Å)CF₃–C Distance (r2, Å)Activation Energy Barrier (kJ mol⁻¹)
MP2/6-311+G(d,p)Backside Attack2.6962.298131.9
MP2/6-311+G(d,p)Frontside Attack2.9322.506188.2
CCSD(T)/6-311+G(d,p)Backside Attack--135.9
CCSD(T)/6-311+G(d,p)Frontside Attack--192.3

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two key computational strategies in modern drug discovery and materials science. researchgate.netuomisan.edu.iq They are used to predict the biological activity of chemical compounds and to understand their interactions with molecular targets.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity. nih.govjmaterenvironsci.com In a QSAR study, various molecular descriptors—numerical values that characterize the steric, electronic, hydrophobic, or topological properties of a molecule—are calculated for each compound in a dataset. acs.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that links these descriptors to the activity (e.g., IC₅₀ values). nih.govjmaterenvironsci.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net Studies on various aniline and heterocyclic derivatives have successfully employed QSAR to predict their potential as antimicrobial or anticancer agents. researchgate.netjmaterenvironsci.com

Molecular Docking is a computational technique that predicts the preferred binding mode of a small molecule (ligand) within the active site of a macromolecular target, typically a protein or nucleic acid. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results are often reported as a binding energy (in kcal/mol) and an inhibition constant (Ki), where lower values indicate a stronger, more favorable interaction. mdpi.com Docking studies provide crucial insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com Such studies have been performed on numerous aniline derivatives to explore their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) or various kinases. nih.gov For this compound, QSAR and docking studies could be applied to explore its potential as a pharmacophore or an agrochemical by predicting its activity against specific biological targets.

Table 4: Illustrative Output from a Molecular Docking Study on Aniline/Triazine Derivatives. (Data is representative of typical results).
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki, µM)Key Interacting ResiduesReference Application
Anilinoquinazoline DerivativeVEGFR-2-8.240.9-Anticancer agent evaluation.
Triazine Derivative Df3Pf-DHFR-TS (1J3I)--Arg122, Phe58Antimalarial drug design. nih.gov
Barbiturate DerivativeCrtM (Antibacterial)-7.971.43-Antimicrobial activity assessment. mdpi.com

Advanced Research Applications of N,n Dimethyl 2 Trifluoromethyl Aniline

Role in Complex Organic Synthesis

The strategic placement of functional groups in N,N-dimethyl-2-(trifluoromethyl)aniline makes it a versatile intermediate in organic synthesis. Chemists utilize its inherent reactivity to construct more complex molecular architectures.

Building Blocks for Polyfunctionalized Organic Molecules

Organic building blocks are foundational molecules used for the modular assembly of larger, more complex chemical structures. this compound serves as a key building block for introducing a trifluoromethyl-substituted phenyl moiety into polyfunctionalized molecules. chemimpex.com The trifluoromethyl group is a critical substituent in modern chemistry, valued for its strong electron-withdrawing nature, which can significantly alter the electronic properties of a molecule. mdpi.com

Its utility as a building block is demonstrated in its application for creating advanced materials and specialty chemicals where modifying electronic characteristics is crucial. chemimpex.com The aniline (B41778) portion of the molecule provides a reactive site for a wide range of chemical transformations, including diazotization, coupling reactions, and nucleophilic substitutions, allowing for its incorporation into diverse molecular frameworks. The dimethylamino group can direct ortho-lithiation, providing a regioselective pathway to introduce additional functional groups onto the aromatic ring, further expanding its utility in constructing polyfunctionalized systems. researchgate.net

Precursors for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. biolmolchem.com Anilines are classic precursors for the synthesis of nitrogen-containing heterocycles. For instance, related fluorinated anilines, such as 2-fluoro-4-(trifluoromethyl)aniline, are known to be excellent precursors for bicyclic heterocycles like quinolines and quinoxalines, as well as tricyclic systems. ossila.com

Similarly, this compound can be used to synthesize various trifluoromethyl-substituted heterocycles. nih.gov The amino group can participate in condensation reactions with diketones, ketoesters, and other bifunctional reagents to form a wide array of heterocyclic rings. The trifluoromethyl group's electronic influence can affect the reactivity of the aniline and the properties of the resulting heterocyclic system, often enhancing stability or modulating biological activity.

Contributions to Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the goal is to design and synthesize molecules with therapeutic value. The incorporation of fluorine, often as a trifluoromethyl group, is a widely used strategy to optimize the properties of drug candidates. mdpi.com this compound provides a ready-made scaffold containing this valuable functional group for use in drug discovery campaigns.

Scaffold Design for Bioactive Molecules with Enhanced Properties

A molecular scaffold is the core structure of a compound to which various functional groups are attached. mdpi.comtudublin.ie The trifluoromethyl-aniline core of this compound serves as a privileged scaffold in medicinal chemistry. chemimpex.com The incorporation of the CF₃ group can profoundly influence the biological and physicochemical properties of a potential drug. mdpi.com

Key properties enhanced by the trifluoromethyl group include:

Metabolic Stability : The strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can increase a drug's half-life and reduce its required dose. mdpi.com

Lipophilicity : The CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system. mdpi.com

Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of the aromatic ring, potentially leading to stronger electrostatic or hydrogen bonding interactions with a biological target, thereby increasing the drug's potency. mdpi.com

Research has shown that this compound can serve as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders, by helping to improve drug efficacy and specificity. chemimpex.com

Property Enhanced by CF₃ GroupDescription
Metabolic Stability The CF₃ group is resistant to enzymatic degradation, which can prolong the drug's presence in the body. mdpi.com
Lipophilicity Increases the molecule's ability to pass through biological membranes, enhancing absorption and distribution. mdpi.com
Binding Affinity Can improve interactions with target proteins or enzymes through electronic effects, leading to higher potency. mdpi.com
Permeability The enhanced lipophilicity contributes to better penetration of tissues and cellular compartments. mdpi.com

Development of Bioisosteres for Improved Pharmacological Profiles

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one group with a bioisostere is a common strategy in drug design to improve a molecule's pharmacological profile. informahealthcare.com The trifluoromethyl group is recognized as a valuable bioisostere for several other functional groups. mdpi.comdigitellinc.com

For example, the CF₃ group can serve as a bioisosteric replacement for:

Methyl and Ethyl Groups : While larger than a methyl group, the CF₃ group is sometimes considered a steric isostere of ethyl or isopropyl groups, allowing it to fit into similar binding pockets while altering electronic properties. mdpi.comresearchgate.net

Nitro Group : In some cases, the CF₃ group can replace a nitro group, which is often viewed as undesirable in drug candidates due to potential toxicity. This substitution can maintain or even improve potency while enhancing metabolic stability. nih.govacs.org

By providing a trifluoromethylated aniline structure, this compound facilitates the synthesis of drug analogues where a CF₃ group is systematically used to replace other substituents. This process allows medicinal chemists to fine-tune the properties of a lead compound, optimizing its potency, selectivity, and pharmacokinetic characteristics to develop a superior drug candidate. mdpi.com

Radioligand Development for Imaging Biomarkers (e.g., PET applications for NMDA Receptors)

Positron Emission Tomography (PET) is a powerful medical imaging technique that requires specific radioligands—radioactively labeled molecules—to visualize and quantify biological targets in the body, such as neuroreceptors. radiologykey.comnih.gov The development of effective PET ligands for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neuropsychiatric disorders, is an active area of research. nih.govresearchgate.netresearchgate.net

Derivatives of trifluoromethylaniline have emerged as promising candidates for this purpose. Research has focused on synthesizing N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines as potential PET radioligands for the open channel of the NMDA receptor. nih.govresearchgate.netnih.gov Although these studies often use 3-(trifluoromethyl)aniline (B124266) as a starting material, the findings highlight the critical role of the trifluoromethylphenyl moiety in achieving high binding affinity. mdpi.com

In a comprehensive study, a diverse set of 80 such derivatives were prepared and tested for their ability to bind to the NMDA receptor. nih.govresearchgate.net Several of these compounds displayed the desired low nanomolar affinity, making them strong candidates for further development into PET radioligands that could be labeled with positron-emitters like carbon-11 (B1219553) or fluorine-18. nih.gov The development of such a radioligand would be invaluable for studying disorders like Alzheimer's disease, schizophrenia, and epilepsy. radiologykey.comnih.gov The use of this compound and its isomers as precursors in these synthetic routes is a key strategy in the quest for an effective NMDA receptor imaging agent.

Compound ClassTargetApplicationKey Finding
N'-3-(Trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidinesNMDA Receptor (PCP binding site)PET Radioligand DevelopmentFour compounds (13, 19, 20, and 36) were identified with low nanomolar affinity, making them promising candidates for imaging. nih.govresearchgate.net

Applications in Advanced Materials Science

This compound is a versatile chemical building block, and its unique properties, imparted by the trifluoromethyl group, make it a valuable component in the synthesis of advanced materials. chemimpex.comchemimpex.com The trifluoromethyl group enhances the lipophilicity and stability of molecules it is incorporated into. chemimpex.com

Development of Electronic Materials

The distinct electronic properties of this compound make it a compound of interest in the field of materials science. chemimpex.com It is employed in the production of specialty chemicals where its capacity to modify electronic characteristics is particularly valuable. chemimpex.com The introduction of the trifluoromethyl group (-CF3) onto a nitrogen atom can significantly alter the basicity of amines due to the strong electron-withdrawing effect of fluorine. chinesechemsoc.org This modulation of electronic properties is a key factor in its application for developing specialized electronic materials. chemimpex.combldpharm.com

Precursors for High-Performance Fluorinated Materials (e.g., for thermal stability, chemical resistance)

The presence of a fluorinated structure in this compound contributes to enhanced durability and resistance in materials derived from it. chemimpex.com This makes it a suitable precursor for formulating high-performance coatings and adhesives with improved resistance to environmental factors. chemimpex.com Molecules containing the trifluoromethoxy (OCF3) group, a related fluorinated functional group, often exhibit desirable properties, and synthetic methods for creating such aromatic compounds are crucial for developing new functional materials. nih.gov The trifluoromethyl group, in particular, is known to enhance the stability of the products it is part of. chemimpex.com While detailed thermal stability data for the specific compound is not extensively available in the provided results, the parent compound, 2-(trifluoromethyl)aniline (B126271), is noted to be stable at room temperature in closed containers under normal storage conditions. chemicalbook.com

Ligands in Coordination Chemistry and Catalysis

N,N-dimethylaniline and its derivatives are recognized for their role in catalysis. researchgate.net The development of new ligands is crucial for advancing metal-catalyzed reactions. acs.org While direct studies on this compound as a ligand were not prominent in the search results, related aniline derivatives are used in coordination chemistry. For instance, (E)-N-(pyridylmethylene)aniline derivatives have been used to synthesize silver(I) coordination polymers and discrete complexes, demonstrating their function as ligands. researchgate.net The synthesis of α-trifluoromethyl amines often involves catalytic processes, highlighting the importance of catalysis in the chemistry of related compounds. nih.gov The modification of active ingredients through fluorination is a key strategy, and catalysis plays a central role in achieving these chemical transformations. nih.govresearchgate.net

Utility in Agrochemical Development

This compound serves as a key intermediate and building block in the agricultural chemical sector. chemimpex.comchemimpex.com It is specifically used in the formulation of agrochemicals such as herbicides and pesticides. chemimpex.comchemimpex.com The inclusion of the trifluoromethyl group is a common strategy in the design of modern agrochemicals to enhance their efficacy. chemimpex.comresearchgate.net The unique chemical properties conferred by this group contribute to improved crop protection. chemimpex.com The broader class of fluorinated aniline derivatives serves as essential building blocks for the discovery and development of new agrochemicals. nih.gov For example, trifluralin, which is 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, is a historically significant selective soil herbicide, underscoring the importance of the trifluoromethylaniline scaffold in this field. researchgate.net

Development of Novel Dyes and Pigments

The chemical structure of this compound makes it a valuable precursor in the synthesis of dyes and pigments. chemimpex.comchemimpex.com Its distinctive structure allows it to function as an effective building block, contributing to the vibrant colors and stability of the final dye formulations. chemimpex.comchemimpex.com

Precursors to Commercially Important Triarylmethane Dyes

Triarylmethane dyes are a class of intensely colored synthetic organic compounds built on a triphenylmethane (B1682552) backbone. wikipedia.org Aniline derivatives are fundamental to their synthesis. For instance, a related compound, 2-fluoro-4-(trifluoromethyl)aniline, is utilized as a building block to synthesize triarylmethane derivatives. ossila.com These dyes are categorized into families based on the substituents on the aryl groups, such as the methyl violet family which features dimethylamino groups. wikipedia.org Given that this compound is a dimethylated aniline derivative, it serves as a logical precursor for creating specialized triarylmethane dyes, where the trifluoromethyl group can impart unique properties to the final pigment.

Interactive Data Table: Applications of this compound

Field of Application Specific Use Key Contribution of Compound Reference Index
Advanced Materials Science Electronic MaterialsModifies electronic properties chemimpex.com, chemimpex.com, chinesechemsoc.org
High-Performance Fluorinated MaterialsEnhances durability, chemical resistance, and stability chemimpex.com, chemimpex.com
Ligands in CatalysisServes as a building block for catalytic ligands researchgate.net, researchgate.net
Agrochemical Development Herbicides and PesticidesActs as a key intermediate to improve efficacy chemimpex.com, chemimpex.com, researchgate.net
Dyes and Pigments Triarylmethane DyesFunctions as a precursor for stable, vibrant dyes chemimpex.com, chemimpex.com, ossila.com

Fluorescent Dyes for Environmental Applications (e.g., Microplastic Detection)

The development of sensitive and selective fluorescent probes is a significant area of research for environmental monitoring, particularly for the detection of emerging contaminants like microplastics. While this compound is not itself a commonly cited fluorescent dye, its chemical structure embodies the fundamental principles used in the rational design of advanced fluorescent small molecules. threebond.co.jp Aniline derivatives are frequently used as precursors and building blocks in the synthesis of various dyes. youtube.com

The core structure of this compound features a potent electron-donating group, the N,N-dimethylamino moiety, and a strong electron-withdrawing group, the trifluoromethyl (-CF3) moiety, attached to a π-conjugated benzene (B151609) ring. This "push-pull" or donor-π-acceptor (D-π-A) architecture is a cornerstone for creating fluorophores with significant intramolecular charge transfer (ICT) character. researchgate.net This ICT process is often responsible for the fluorescence properties of a molecule. The design of novel fluorophores often involves tuning the electronic properties of the donor and acceptor groups to achieve desired photophysical characteristics like absorption and emission wavelengths, quantum yield, and Stokes shift. threebond.co.jpresearchgate.net

Fluorination is a key strategy in the development of modern fluorescent probes. Incorporating fluorine atoms or trifluoromethyl groups can modulate the electronic and photophysical properties of a dye. youtube.com Specifically, fluorination can lead to red-shifted absorption and emission spectra, increase the brightness and photostability of the dye, and tune the equilibrium between fluorescent and non-fluorescent states. youtube.com These are highly desirable improvements for probes intended for complex environmental matrices, where background fluorescence and photodegradation can be limiting factors. For instance, in the context of microplastic detection, dyes like Nile Red are used to selectively stain plastic particles, making them visible under UV light for quantification. youtube.com The development of new dyes with improved stability and unique spectral signatures could enhance the accuracy and reliability of such methods. The principles of D-π-A design and the known benefits of fluorination suggest that aniline derivatives like this compound are valuable scaffolds for creating next-generation fluorescent sensors for environmental applications. researchgate.netrsc.org

Table 1: Key Structural Features of this compound for Fluorescent Probe Design

ComponentFunctionSignificance in Fluorescent Probe Design
N,N-dimethylamino GroupElectron-Donating Group (Donor)Acts as the "push" component in a push-pull system, crucial for establishing intramolecular charge transfer (ICT). researchgate.net
Aniline Ringπ-conjugated System (π-bridge)Facilitates the electronic communication between the donor and acceptor groups.
Trifluoromethyl GroupElectron-Withdrawing Group (Acceptor)Acts as the "pull" component, enhancing the ICT character. doubtnut.com Fluorination can improve photostability and tune emission wavelengths. youtube.com

Exploration of Nonlinear Optical (NLO) Properties in Aniline Derivatives

Aniline derivatives are a significant class of organic molecules investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The NLO response of an organic molecule is fundamentally linked to its electronic structure, particularly the presence of a π-conjugated system functionalized with electron-donating (D) and electron-accepting (A) groups. researchgate.net This D-π-A arrangement facilitates intramolecular charge transfer, leading to a large change in dipole moment upon excitation and consequently a high molecular first hyperpolarizability (β), which is a measure of the second-order NLO response.

This compound is a prototypical D-π-A molecule. The N,N-dimethylamino group is a strong electron donor, while the trifluoromethyl group is a potent electron acceptor. doubtnut.com The aniline ring serves as the π-conjugated bridge connecting them. Theoretical studies using Density Functional Theory (DFT) are widely employed to predict the NLO properties of such molecules. bohrium.comjournaleras.com These computational methods can calculate parameters like dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). journaleras.com

Research on substituted anilines has shown that modifications to the donor and acceptor strength, as well as the conjugation length, can significantly tune the NLO properties. researchgate.net For instance, computational studies on various fluorinated aniline derivatives have confirmed that the introduction of fluorine-containing groups can enhance NLO characteristics. bohrium.comjmcs.org.mx The combination of a strong donor like the dimethylamino group with a strong acceptor is predicted to yield a high first-order hyperpolarizability. researchgate.net DFT calculations on related molecules, such as various fluorophenylpyridines and other aniline derivatives, have systematically explored how the position and nature of substituents influence the electronic structure and NLO response, providing a framework for designing materials with optimized properties. researchgate.netjmcs.org.mx

Table 2: Theoretical NLO Properties of Related Aniline and Pyridine Derivatives (DFT Calculations)

CompoundMethod/Basis SetFirst Hyperpolarizability (β) ValueReference
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)8x greater than urea journaleras.com
Fluorinated Aniline Derivatives (general)B3LYP/6-311+G(d,p)Improved NLO properties confirmed bohrium.com
Triphenylamine-based acid with FluorineTD-DFTβtot of 70537.95 (a.u.) jmcs.org.mx
4-chloro-3-(trifluoromethyl)anilineDFT/B3LYP/6-311G(d,p)NLO properties computed researchgate.net
Note: Values are presented for illustrative purposes to show the impact of similar structural motifs on NLO properties. Direct values for this compound were not available in the searched literature.

Applications in Resin Curing

This compound possesses functional groups that make it highly relevant to the field of polymer chemistry, specifically in the curing of resins like epoxies. Its utility stems from two key features: the tertiary amine group and the trifluoromethyl group.

Tertiary amines, such as the N,N-dimethylamino group, are widely used as accelerators or catalysts in the curing of epoxy resins. threebond.co.jpe3s-conferences.org They can initiate the anionic polymerization of epoxy groups and also accelerate the curing reactions involving other hardeners like amines and acid anhydrides. nih.govpsu.edu In anhydride-cured systems, the tertiary amine initiates the process by reacting with the anhydride (B1165640) to form a reactive species that subsequently attacks the epoxy ring. psu.edu In amine-cured systems, the tertiary amine can catalyze the reaction between the primary/secondary amine hardener and the epoxy resin. acs.org This catalytic action allows for lower curing temperatures or shorter curing times, which is technologically and economically advantageous. e3s-conferences.org The effectiveness of a tertiary amine accelerator is related to factors like the electron density on the nitrogen atom. researchgate.net

Furthermore, the incorporation of trifluoromethyl (-CF3) groups into epoxy resin formulations, either as part of the resin backbone or the curing agent, is a well-established strategy for enhancing the properties of the final cured material. researchgate.net Research has consistently shown that fluorinated epoxy resins exhibit several superior characteristics compared to their non-fluorinated counterparts. These improvements include a lower dielectric constant (Dk) and dielectric loss, which are critical for applications in microelectronics and 5G technology. researchgate.net The presence of -CF3 groups also leads to lower water absorption and increased hydrophobicity (higher water contact angles), improving the durability and reliability of the material in humid environments. researchgate.netresearchgate.net Additionally, trifluoromethylated resins often show enhanced thermal stability. researchgate.net Therefore, a molecule like this compound can act as a multifunctional component in a resin system, where the dimethylamino group accelerates the curing process and the trifluoromethyl group imparts enhanced performance characteristics to the cured thermoset.

Table 3: Effect of Trifluoromethyl (-CF3) Group Incorporation on Cured Epoxy Resin Properties

PropertyEffect of -CF3 IncorporationReason/MechanismReference
Dielectric Constant (Dk)DecreaseThe high electronegativity and low polarizability of fluorine reduce the overall polarity of the polymer matrix. researchgate.net
Water AbsorptionDecreaseIncreases hydrophobicity and lowers the surface free energy of the cured resin. researchgate.netresearchgate.net
Thermal StabilityIncreaseThe high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer network. researchgate.net
Glass Transition Temp (Tg)May DecreaseThe steric hindrance of bulky -CF3 groups can lower the crosslinking density. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Approaches for Trifluoromethylated Anilines

The chemical industry is increasingly moving towards more environmentally benign and sustainable manufacturing processes. For trifluoromethylated anilines, including N,N-dimethyl-2-(trifluoromethyl)aniline, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Recent research has highlighted several promising green synthetic strategies. Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, has been successfully applied to the synthesis of trifluoromethyl arenes from aromatic amines. acs.orgacs.org This solvent-free approach offers high yields and selectivity. acs.orgacs.orgorganic-chemistry.org Photocatalysis, using visible light to drive reactions, is another burgeoning area. advanceseng.comacs.orgnih.gov This method allows for the trifluoromethylation of organic compounds under mild conditions, often with high functional group tolerance. advanceseng.comacs.orgnih.gov Furthermore, the use of continuous-flow reactors is being explored to improve the safety and scalability of these photochemical transformations.

Biocatalysis represents a particularly exciting frontier for the green synthesis of anilines. acs.orgnih.govnih.govmdpi.comacs.org The use of enzymes, such as nitroreductases and transaminases, can offer high chemo- and stereoselectivity in the synthesis of anilines and their derivatives under aqueous and mild conditions, eliminating the need for precious-metal catalysts and harsh reagents. acs.orgnih.govnih.govmdpi.comacs.org For instance, immobilized nitroreductases have been used in continuous packed-bed reactors for the reduction of aromatic nitro compounds to anilines. acs.org

Table 1: Emerging Green Synthetic Methodologies for Trifluoromethylated Anilines

MethodologyDescriptionKey AdvantagesRelevant Compounds
Mechanochemistry Utilizes mechanical energy (e.g., ball milling) to initiate chemical reactions. acs.orgacs.orgorganic-chemistry.orgSolvent-free, reduced waste, mild conditions, high yields. organic-chemistry.orgTrifluoromethyl arenes, Aryl trifluoromethyl ethers. acs.orgorganic-chemistry.org
Photocatalysis Employs visible light to catalyze chemical transformations, often using a photosensitizer. advanceseng.comacs.orgnih.govMild reaction conditions, high selectivity, use of renewable energy. advanceseng.comacs.orgN-CF3 amides, Difluoroalkyl anilines. acs.orgnih.gov
Biocatalysis Uses enzymes (e.g., nitroreductases, transaminases) to perform chemical reactions. acs.orgnih.govnih.govmdpi.comacs.orgHigh selectivity, mild aqueous conditions, biodegradable catalysts. acs.orgnih.govacs.orgChiral N-alkyl amino acids, Primary, secondary, and tertiary amines. nih.govacs.org
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch.Enhanced safety, improved heat and mass transfer, easier scalability.Primary amines from nitro derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and development of new molecules and synthetic routes. For a compound like this compound, these technologies can be applied in several key areas.

Furthermore, ML models can predict the physicochemical and biological properties of new derivatives of this compound before they are synthesized. mit.eduarxiv.orgresearchgate.net By learning from existing data, these models can estimate properties like solubility, toxicity, and potential bioactivity, allowing chemists to prioritize the synthesis of the most promising candidates and reduce the number of failed experiments. mit.eduarxiv.orgresearchgate.net This predictive power is particularly valuable in drug discovery and materials science, where the trifluoromethyl group is known to impart desirable properties. ikprress.org

Table 2: Applications of AI and Machine Learning in the Context of Trifluoromethylated Aniline (B41778) Research

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Planning AI algorithms predict synthetic routes by working backward from the target molecule. synthiaonline.commdpi.comelsevier.comnih.govDiscovery of more efficient and sustainable synthesis pathways.
Reaction Outcome Prediction ML models are trained to predict the products, yields, and optimal conditions for chemical reactions. mdpi.comOptimization of reaction conditions, reducing experimental effort and waste.
Property Prediction ML models predict physicochemical properties (e.g., solubility, boiling point) and biological activities. mit.eduarxiv.orgresearchgate.netPrioritization of synthetic targets with desired properties for drug discovery and materials science.
De Novo Molecular Design Generative models design novel molecules with specific desired properties.Generation of new derivatives with potentially enhanced biological activity or material properties.

Advancements in High-Throughput Screening for New Applications and Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands or even millions of compounds for a specific biological activity or physical property. ufl.eduufl.edu As libraries of chemical compounds grow, HTS becomes increasingly crucial for identifying novel applications for existing molecules like this compound and its derivatives.

By incorporating this aniline and its analogues into large screening libraries, researchers can efficiently probe for new biological targets. ufl.eduufl.edu For example, HTS assays can be designed to identify inhibitors of specific enzymes, such as kinases or proteases, which are important targets in many diseases. nih.gov The trifluoromethyl group can play a key role in the binding of a molecule to its target, and HTS can rapidly assess the effect of this group in a variety of molecular contexts. nih.gov

The development of new HTS technologies, such as microfluidic screening and advanced fluorescence-based assays, is further enhancing the speed and efficiency of this process. These technologies allow for the use of smaller sample volumes, reducing the cost of screening and enabling the testing of a wider range of compounds. The data generated from HTS campaigns can also be used to train machine learning models, creating a powerful feedback loop between experimental screening and computational prediction.

Table 3: High-Throughput Screening Assay Types for Discovering New Bioactivities

HTS Assay TypePrinciplePotential Application for Trifluoromethylated Anilines
Fluorescence-Based Assays Detect changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon compound binding or enzyme activity.Identifying inhibitors of enzymes like kinases and proteases. nih.gov
Luminescence-Based Assays Measure the light produced by a chemical or enzymatic reaction.Screening for modulators of reporter gene expression or enzyme activity.
Label-Free Assays Detect changes in physical properties (e.g., mass, refractive index) upon compound binding, eliminating the need for fluorescent or radioactive labels.Broad applicability for identifying binding partners without modifying the compound.
Cell-Based Assays Measure the effect of compounds on living cells, such as changes in cell viability, morphology, or signaling pathways. ufl.eduDiscovering compounds with cytotoxic effects on cancer cells or other desired cellular phenotypes. ufl.edu

Interdisciplinary Research at the Interface of Chemical Biology and Materials Engineering

The unique electronic properties and metabolic stability conferred by the trifluoromethyl group make this compound and its derivatives attractive scaffolds for interdisciplinary research, particularly at the intersection of chemical biology and materials engineering.

In chemical biology, fluorinated molecules are increasingly used as probes to study biological systems. nih.govresearchgate.net The fluorine atom can be a sensitive NMR probe, allowing for the study of protein-ligand interactions and conformational changes in biomolecules. researchgate.net Derivatives of this compound could be developed into novel fluorescent probes or affinity-based probes for identifying and studying new biological targets. mdpi.com

In materials engineering, the incorporation of trifluoromethyl groups into polymers and other materials can significantly enhance their properties. mdpi.com For instance, it can improve thermal stability, chemical resistance, and hydrophobicity. This compound can serve as a key building block for the synthesis of high-performance polymers, dyes, and coatings with tailored properties. mdpi.com The development of new polymerization methods and the exploration of the structure-property relationships of these materials are active areas of research.

Table 4: Interdisciplinary Applications of Trifluoromethylated Anilines

Research AreaApplicationKey Benefits of the Trifluoromethyl Group
Chemical Biology Development of molecular probes for studying biological systems. nih.govresearchgate.netmdpi.comEnhanced metabolic stability, unique spectroscopic properties (19F NMR), altered binding affinity. nih.govresearchgate.net
Materials Science Synthesis of high-performance polymers, dyes, and coatings. mdpi.comIncreased thermal stability, chemical resistance, hydrophobicity, and altered electronic properties. mdpi.com
Agrochemicals Development of new herbicides and pesticides.Enhanced biological activity and metabolic stability.
Pharmaceuticals Synthesis of new drug candidates. nih.govImproved pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and binding affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive alkylation. For example, alkylation of 2-(trifluoromethyl)aniline with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) achieves N,N-dimethylation .
  • Key Variables :

  • Temperature : 80–100°C for optimal reactivity.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by 15–20% .

  • Purification : High-performance liquid chromatography (HPLC) with a C18 column resolves impurities, achieving >98% purity .

    Synthesis Method Yield (%)Purity (%)Key Reagents
    Alkylation with MeI75–8598K₂CO₃, DMF
    Reductive Amination60–7095NaBH₄, MeOH

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and torsional strain induced by the trifluoromethyl group .
  • NMR Spectroscopy : ¹⁹F NMR shows a singlet at δ –62 ppm for CF₃, while ¹H NMR resolves N-methyl groups as singlets at δ 2.8–3.0 ppm .
  • DFT Calculations : Predict vibrational modes (e.g., C–F stretching at 1150 cm⁻¹) and HOMO-LUMO gaps (≈5.2 eV), correlating with experimental IR/Raman data .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility :

  • Polar Solvents : Highly soluble in DMSO (>200 mg/mL) due to the trifluoromethyl group’s lipophilicity .
  • Aqueous Buffers : Poor solubility (<1 mg/mL at pH 7), but stability improves in acidic conditions (pH 3–5) .
    • Degradation Pathways : Hydrolysis of the dimethylamino group occurs above pH 9, forming 2-(trifluoromethyl)aniline as a byproduct .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The CF₃ group acts as a strong electron-withdrawing meta-director. In Pd-catalyzed Suzuki couplings, aryl halides derived from this compound favor coupling at the 4-position due to steric hindrance at the 2-position .
  • Case Study : Reaction with phenylboronic acid yields 4-biphenyl derivatives with >90% selectivity under Pd(OAc)₂/XPhos catalysis .

Q. What computational models predict the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • DFT Analysis :

  • Charge Distribution : The CF₃ group reduces electron density at the 4-position (Mulliken charge: –0.12 e), making it susceptible to nitration .
  • Activation Energy : Nitration at the 4-position requires 18 kcal/mol, versus 25 kcal/mol at the 6-position .
    • Experimental Validation : Nitration with HNO₃/H₂SO₄ yields 4-nitro-N,N-dimethyl-2-(trifluoromethyl)aniline as the major product (85%) .

Q. How does this compound interact with biological targets in drug discovery pipelines?

  • Case Study : As a precursor to kinase inhibitors, the dimethylamino group enhances membrane permeability (logP ≈ 2.8), while the CF₃ group improves target binding affinity (Kd ≈ 120 nM for EGFR) .
  • Metabolic Stability : Cytochrome P450 assays (CYP3A4) show slow oxidation (t₁/₂ > 60 min), suggesting suitability for in vivo studies .
Biological Parameter ValueAssay Type
logP2.8HPLC
CYP3A4 t₁/₂ (min)65Microsomal
EGFR Kd (nM)120SPR

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values: How to reconcile experimental vs. computational results?

  • Conflict : Experimental pKa (4.4) vs. DFT-predicted pKa (3.9) .
  • Resolution : Solvent effects (e.g., DMSO vs. water) and counterion interactions (e.g., Cl⁻) account for differences. Standardizing measurement conditions (aqueous buffer, 25°C) reduces variability .

Q. Divergent yields in alkylation reactions: Role of steric vs. electronic effects?

  • Conflict : Yields vary from 60% to 85% for the same protocol .
  • Resolution : Impurities in methyl iodide (e.g., residual HI) or moisture in DMF suppress reactivity. Pre-drying solvents and reagents increases reproducibility .

Methodological Recommendations

  • Purification : Use preparative HPLC with a gradient elution (MeCN/H₂O) for gram-scale synthesis .
  • Crystallization : Ethanol/water (7:3) yields diffraction-quality crystals for structural analysis .
  • Safety : Handle with nitrile gloves due to moderate dermal toxicity (LD₅₀ > 500 mg/kg in rats) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.